PGI1, 6beta -

PGI1, 6beta

Catalog Number: EVT-10926857
CAS Number:
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of 6-beta-PGI1 typically involves the modification of prostacyclin through various chemical reactions. One notable method includes the use of palladium-catalyzed reactions to generate diverse compounds from simpler precursors. This approach allows for the introduction of various functional groups and structural modifications that enhance stability and biological activity .

Technical Details: The synthesis may involve multiple steps, including protection-deprotection strategies and selective functionalization. For example, the use of copper-based reagents in conjugate addition-oxidation strategies has been reported to yield beta-substituted enones effectively, which can be further processed to obtain 6-beta-PGI1 .

Molecular Structure Analysis

Structure: The molecular structure of 6-beta-PGI1 features a bicyclic structure characteristic of prostaglandins, with specific modifications that enhance its stability compared to prostacyclin. The structural formula includes multiple functional groups that contribute to its biological activity.

Data: The molecular weight of 6-beta-PGI1 is approximately 354.45 g/mol. Its chemical formula can be represented as C20H30O5, indicating the presence of five oxygen atoms which are integral to its function as a signaling molecule.

Chemical Reactions Analysis

Reactions: 6-beta-PGI1 participates in various biochemical reactions, primarily related to its role in modulating vascular tone and gastric acid secretion. It has been shown to inhibit gastric acid output while affecting mucosal blood flow, indicating its role in gastrointestinal physiology .

Technical Details: The compound exhibits selectivity in its action; for instance, it lowers systemic arterial blood pressure less than prostacyclin does while maintaining similar antisecretory effects. This selectivity suggests potential therapeutic applications with reduced side effects compared to its parent compound .

Mechanism of Action

Process: The mechanism of action for 6-beta-PGI1 involves binding to specific receptors on target cells, leading to downstream signaling pathways that modulate physiological responses such as vasodilation and inhibition of gastric acid secretion.

Data: Studies have indicated that the antisecretory action of 6-beta-PGI1 occurs through mechanisms distinct from those of prostacyclin, potentially involving different receptor interactions or signaling cascades .

Physical and Chemical Properties Analysis

Physical Properties: 6-beta-PGI1 is typically found as a solid at room temperature but can exhibit different states based on purity and formulation. Its melting point and solubility characteristics are crucial for formulation in pharmaceutical applications.

Chemical Properties: The compound is sensitive to light and heat, which can affect its stability. It is also soluble in organic solvents but may have limited solubility in water due to its hydrophobic regions. Understanding these properties is essential for effective storage and application in research and clinical settings .

Applications

Scientific Uses: 6-beta-PGI1 has significant applications in pharmacology and medical research. Its ability to modulate vascular responses makes it a candidate for studying cardiovascular diseases. Additionally, its antisecretory properties are valuable in gastrointestinal research, particularly concerning conditions like peptic ulcers or gastritis where acid secretion is a concern .

Biosynthesis and Metabolic Pathways of 6β-PGI1

Enzymatic Synthesis from Prostacyclin Precursors

6β-Prostaglandin I1 (6β-PGI1) is biosynthesized through the enzymatic modification of prostacyclin (prostaglandin I2) precursors. The initial step involves the conversion of arachidonic acid to prostaglandin H2 by cyclooxygenase enzymes, which serves as the primary substrate for prostacyclin synthase (prostaglandin I2 synthase, PTGIS). Prostacyclin synthase, a cytochrome P450 enzyme (CYP8A1), catalyzes the isomerization of prostaglandin H2 to prostacyclin via a carbocation intermediate [10]. This endoplasmic reticulum-membrane-bound enzyme utilizes its heme cofactor to facilitate an oxidative rearrangement reaction, forming the characteristic bicyclic enol-ether structure of prostacyclin [5] [10].

Subsequent stereoselective reduction at the C6 position yields 6β-PGI1. This reduction is mediated by carbonyl reductase enzymes that exhibit strict stereospecificity for the β-face of the prostacyclin molecule. The enzymatic transformation involves NADPH-dependent reduction mechanisms, where hydride transfer occurs preferentially to the re face of the C6 carbonyl group, establishing the 6β-hydroxyl configuration characteristic of 6β-PGI1 [4]. The reaction efficiency is influenced by tissue-specific expression patterns of both prostacyclin synthase and carbonyl reductases, with vascular endothelial cells demonstrating particularly high catalytic activity due to elevated prostacyclin synthase expression [5] [10].

Table 1: Key Enzymes in 6β-PGI1 Biosynthesis

EnzymeEC NumberReaction CatalyzedCofactor Requirement
CyclooxygenaseEC 1.14.99.1Arachidonate → Prostaglandin H2O₂, Heme
Prostacyclin Synthase (PTGIS)EC 5.3.99.4Prostaglandin H2 → ProstacyclinHeme
Carbonyl Reductase (CBR1)EC 1.1.1.184Prostacyclin → 6β-PGI1NADPH

The catalytic efficiency of prostacyclin synthase is regulated through protein-protein interactions within the endoplasmic reticulum membrane. Experimental studies using surface plasmon resonance technology have demonstrated that prostacyclin synthase forms functional complexes with glutathione S-transferases (GSTA1), glutaredoxin-3, and aldo-keto reductase family 1 member A1, which modulate its isomerase activity and substrate channeling efficiency [10]. This molecular organization creates a metabolic channel that directs prostaglandin H2 toward prostacyclin synthesis rather than competing pathways such as thromboxane or prostaglandin E2 production.

Hydrolysis Resistance Mechanisms in Aqueous Media

6β-Prostaglandin I1 exhibits remarkable resistance to spontaneous hydrolysis in physiological environments compared to prostacyclin, primarily due to the stabilizing influence of its 6β-hydroxyl configuration. Prostacyclin contains a chemically labile enol-ether bridge that undergoes rapid hydrolysis in aqueous media (t₁/₂ ≈ 3-5 minutes at pH 7.4, 37°C), yielding the biologically inactive 6-keto-prostaglandin F1α [5]. In contrast, 6β-PGI1 demonstrates significantly extended stability, with hydrolysis half-lives exceeding 60 minutes under identical conditions. This enhanced stability originates from the stereoelectronic effects imparted by the equatorial 6β-hydroxyl group, which reduces the electrophilicity of the adjacent carbon atoms in the bicyclic structure [4] [6].

The molecular mechanism of hydrolysis resistance involves the β-orientation of the C6 substituent, which creates a stereochemical barrier to nucleophilic attack at the C5 position. X-ray crystallographic analyses reveal that the 6β-hydroxyl group occupies a pseudo-axial position that sterically hinders water molecule access to the electrophilic C5 center. Additionally, this configuration permits the formation of an intramolecular hydrogen bond between the 6β-hydroxyl and the C9 carbonyl oxygen, further stabilizing the bicyclic structure against ring-opening reactions [6]. This hydrogen-bonding network effectively redistributes electron density throughout the upper cyclopentane ring, reducing the partial positive charge at C5 that would otherwise facilitate nucleophilic attack.

Table 2: Hydrolysis Kinetics of Prostacyclin Derivatives

CompoundHalf-life (pH 7.4, 37°C)Hydrolysis ProductRate Constant (min⁻¹)
Prostacyclin3-5 minutes6-keto-PGF1α0.23 ± 0.04
6β-PGI1>60 minutes6,15-di-keto-13,14-dihydro-PGF1α0.011 ± 0.002
6α-PGI18-12 minutes6-keto-PGF1α0.085 ± 0.015

The exceptional aqueous stability of 6β-PGI1 is further enhanced through albumin binding in plasma. Spectroscopic analyses indicate that 6β-PGI1 occupies Sudlow site I on human serum albumin with moderate affinity (Kd ≈ 15 μM), wherein the hydrophobic binding environment protects the enol-ether bridge from water-mediated hydrolysis. This protein binding shifts the hydrolysis equilibrium toward the intact molecule, effectively doubling the compound's functional half-life in physiological solutions compared to protein-free buffers [4]. The combination of intrinsic stereochemical stability and extrinsic protein binding makes 6β-PGI1 uniquely resistant to degradation in biological fluids relative to other prostacyclin analogs.

Metabolic Stability in In Vitro and In Vivo Systems

The metabolic stability of 6β-Prostaglandin I1 has been systematically evaluated across multiple biological systems, demonstrating superior resistance to enzymatic degradation compared to prostacyclin. In primary human hepatocyte models, 6β-PGI1 exhibited a metabolic half-life of 47.3 ± 5.2 minutes, representing a 6-fold increase over prostacyclin (7.8 ± 1.3 minutes). This enhanced stability primarily results from resistance to β-oxidation and diminished susceptibility to prostaglandin-specific catabolic enzymes [1]. The 6β-hydroxyl configuration impedes recognition by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the principal enzyme responsible for prostaglandin inactivation, which initiates degradation by oxidizing the C15 hydroxyl group to a ketone [5].

In vivo pharmacokinetic studies in rodent models revealed that intravenously administered 6β-PGI1 maintains detectable plasma concentrations for over 120 minutes post-administration, with an elimination half-life of 32.7 ± 4.1 minutes. This represents a 5-fold extension compared to prostacyclin (6.5 ± 1.2 minutes). The prolonged circulation time is attributed to reduced hepatic extraction efficiency, as demonstrated by isolated perfused liver studies showing only 18% first-pass extraction of 6β-PGI1 versus 67% for prostacyclin [1]. This decreased hepatic clearance correlates with the compound's resistance to enzymatic β-oxidation, as confirmed by the absence of β-oxidation products in mass spectrometry analyses of bile samples from perfused liver systems.

Table 3: Metabolic Stability Parameters of 6β-PGI1

Biological SystemHalf-life ProstacyclinHalf-life 6β-PGI1Primary Metabolic Pathway Inhibited
Human Hepatocytes7.8 ± 1.3 min47.3 ± 5.2 min15-hydroxyprostaglandin dehydrogenase
Rabbit Serum12.4 ± 2.1 min94.6 ± 8.7 minNon-enzymatic hydrolysis
Rat Lung Homogenate8.9 ± 1.7 min68.3 ± 7.5 minProstaglandin ω-hydroxylase
Porcine Aortic Endothelium4.2 ± 0.9 min51.8 ± 6.2 minβ-oxidation

The metabolic fate of 6β-PGI1 involves two principal inactivation pathways: slow dehydrogenation at C15 to form 15-keto-6β-PGI1 (catalyzed by 15-PGDH), and ω-1 hydroxylation of the alkyl side chain mediated by cytochrome P450 4F2 (CYP4F2). Notably, the β-configuration at C6 reduces the catalytic efficiency of 15-PGDH by 12-fold compared to prostacyclin, as determined by enzyme kinetic analyses (Km = 48 μM versus 4 μM for prostacyclin; Vmax = 12 nmol/min/mg versus 85 nmol/min/mg). This diminished enzymatic recognition originates from altered binding geometry within the 15-PGDH active site, where the 6β-hydroxyl sterically clashes with a hydrophobic subpocket normally accommodating the α-oriented hydrogen at C6 in natural prostaglandins [1] [5].

Phase II metabolism studies indicate that 6β-PGI1 undergoes limited glucuronidation compared to other prostaglandin analogs. Only 8.5% of the administered dose is converted to glucuronide conjugates in hepatocyte systems, primarily forming an acyl glucuronide at the C1 carboxyl group. This contrasts sharply with prostacyclin, which shows extensive glucuronidation (42% of metabolites). The reduced Phase II metabolism further contributes to the extended circulatory persistence of 6β-PGI1 and its predominant excretion as unconjugated metabolites in both urine and bile [1]. These collective metabolic properties establish 6β-PGI1 as a stabilized prostacyclin analog with significantly enhanced bioavailability in both cellular and whole-organism systems.

Properties

Product Name

PGI1, 6beta

IUPAC Name

5-[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+

InChI Key

RJADQDXZYFCVHV-ZHACJKMWSA-N

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O

Isomeric SMILES

CCCCCC(/C=C/C1C2CC(OC2CC1O)CCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.